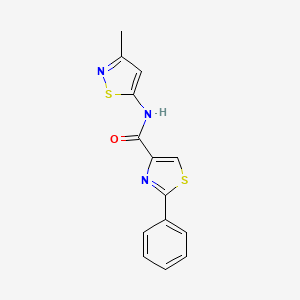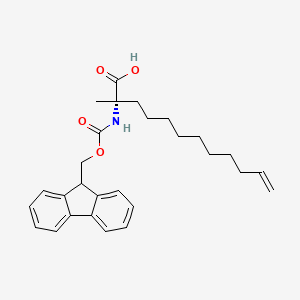![molecular formula C14H10BrFO2 B2537827 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 428469-51-6](/img/structure/B2537827.png)
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.134. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde has been a subject of interest in chemical research, particularly in the synthesis and characterization of novel organic compounds. For instance, Balachander and Manimekalai (2017) explored the synthesis, spectral, and computational analysis of related compounds, including 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, highlighting the utility of such compounds in detailed structural analysis and theoretical optimization studies (Balachander & Manimekalai, 2017). Similarly, Capperucci et al. (2009) demonstrated the use of organothiosilanes in synthesizing functionalized benzothiophenes and benzofurans, indicating the versatility of halogenated benzaldehydes in organic synthesis (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).
Antioxidant and Cytotoxic Activities
Research on the biological activities of halogenated benzaldehydes has also been conducted. Hawas et al. (2021) isolated halo-phenolic metabolites from the Red Sea alga Avrainvillea amadelpha, including compounds structurally related to this compound, and assessed their in vitro antioxidant and cytotoxic activities, underscoring the potential biomedical applications of such compounds (Hawas, Abou El-Kassem, Al-farawati, & Shaher, 2021).
Synthetic Methodologies
The development of synthetic methodologies involving halogenated benzaldehydes has been a key area of research. For example, a scalable synthesis of thromboxane receptor antagonists was detailed by W. and Mason (1998), showcasing a regioselective Heck cross-coupling strategy that utilizes related compounds as intermediates, indicating the importance of such halogenated benzaldehydes in pharmaceutical synthesis (W. & Mason, 1998).
Applications in Ligand Design
The compound's structural features also enable its application in ligand design for metal complexation, as demonstrated by Dong et al. (2012), who synthesized Cu(II) complexes using benzaldehyde ortho-oxime ligands related to this compound. These complexes were characterized for their structural properties and potential applications in catalysis and materials science (Dong, Wang, Gong, Tong, Sun, & Gao, 2012).
Catalytic Oxidation Studies
Additionally, the effects of halogen substituents on the catalytic oxidation of benzyl alcohols have been investigated by Bikas et al. (2017), highlighting the role of similar compounds in understanding the influence of structural modifications on catalytic efficiency and selectivity (Bikas, Shahmoradi, Noshiranzadeh, Emami, & Reinoso, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMKDYCXFUJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2537744.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)
![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)

![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)

![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide](/img/structure/B2537764.png)
![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2537767.png)
